N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE
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Overview
Description
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE is a complex organic compound that features a unique combination of adamantane, hexafluoropropane, and fluorobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the Chan–Lam N-arylation reaction, where adamantane-containing amines are reacted with arylboronic acids under optimized conditions . The reaction conditions include the use of copper (II) acetate as a catalyst, DBU as a base, and MeCN as a solvent at room temperature for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The adamantane moiety can undergo oxidation to form hydroxylated derivatives, while reduction reactions can modify the amine group.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, copper (II) acetate, DBU, and various solvents such as MeCN . Reaction conditions typically involve room temperature and atmospheric pressure, although specific conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce hydroxylated compounds.
Scientific Research Applications
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its stability and unique properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function . Additionally, the fluorobenzamide group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine
- 1-(2-(Adamantane-1-yl)-1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE is unique due to its combination of adamantane, hexafluoropropane, and fluorobenzamide moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Properties
IUPAC Name |
N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F7N2O/c23-17-4-2-1-3-16(17)18(32)31-20(21(24,25)26,22(27,28)29)30-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15,30H,5-12H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDNKXHFAGJLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F7N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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